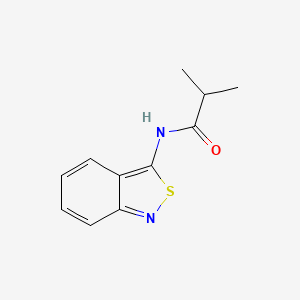

N-(2,1-Benzisothiazol-3-yl)-2-methylpropanamide

Description

Properties

CAS No. |

67019-22-1 |

|---|---|

Molecular Formula |

C11H12N2OS |

Molecular Weight |

220.29 g/mol |

IUPAC Name |

N-(2,1-benzothiazol-3-yl)-2-methylpropanamide |

InChI |

InChI=1S/C11H12N2OS/c1-7(2)10(14)12-11-8-5-3-4-6-9(8)13-15-11/h3-7H,1-2H3,(H,12,14) |

InChI Key |

CLLPLVBKGIPVRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)NC1=C2C=CC=CC2=NS1 |

Origin of Product |

United States |

Preparation Methods

Reagents and Conditions

- Starting material: 1,2-benzisothiazolin-3-one (BIT)

- Base: Lithium hydroxide monohydrate (LiOH·H2O) preferred for economic and handling reasons

- Solvent: Polar protic solvents such as ethanol, methanol, acetone, butanone, isopropanol, or mixtures thereof; industrial methylated spirits (IMS) are commonly used for cost efficiency

- Procedure: BIT is slurried with a slight molar excess of lithium hydroxide (1.0 to 1.05 equivalents) in the chosen solvent

- Temperature: Elevated temperature, typically reflux (~80 °C)

- Duration: 1 to 2 hours, followed by cooling and filtration

Outcome

- The lithium salt precipitates as a white solid, which is filtered, washed (e.g., with 2-butanone), and dried

- Purity typically exceeds 99%

- Yield example: ~71% isolated yield of lithium salt from BIT

N-Alkylation Reaction

Alkylating Agent

- The alkylating agent corresponds to the 2-methylpropanamide substituent, often introduced via alkyl halides or sulfonates

- Common leaving groups (X) include Cl, Br, I, mesylate, tosylate, triflate, and sulfonates, sometimes fluorinated

- For the 2-methylpropanamide group, an appropriate alkylating agent would be a 2-methylpropyl halide or sulfonate derivative

Reaction Conditions

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), butanone, acetonitrile, or acetone

- Stoichiometry: Alkylating agent used in stoichiometric or slight excess (1.0 to 1.1 equivalents relative to lithium salt)

- Temperature: Ambient to reflux conditions depending on the alkylating agent and solvent

- Time: Variable; monitored by analytical techniques such as chromatography or spectroscopy to optimize conversion and selectivity

Selectivity and Yield

- The lithium salt method provides high selectivity for N-alkylation over O-alkylation (e.g., >90% N-alkylation)

- Example yields for N-alkylated products range from 70% to 85% after purification

- Purification involves filtration, solvent evaporation, distillation, or conversion to salts (e.g., hydrochloride salt) for isolation

Alternative Synthetic Routes

Cyclization from Thiosalicylic Acid Derivatives

- Thiosalicylic acid can be converted to 1,2-benzisothiazol-3-ones via reaction with thionyl chloride and subsequent amine treatment

- This method involves:

- Treatment of thiosalicylic acid with thionyl chloride and catalytic DMF at 80 °C for 12 hours

- Removal of excess thionyl chloride

- Reaction with amines (e.g., 2-methylpropylamine) in dichloromethane at room temperature for ~20 hours

- Workup by aqueous extraction and organic solvent drying

- This route is useful for direct amide formation but may require longer reaction times and careful handling of reagents

Halogenation and Cyclization of Benzonitrile Derivatives

- Starting from 2-(alkylthio)benzonitriles, halogenation in the presence of water and organic solvents can yield 1,2-benzisothiazol-3-ones

- This method is industrially attractive due to lower cost and safer reagents compared to traditional methods involving 2-(methylthio)benzoyl chloride and periodic acid

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Lithium salt formation | BIT + LiOH·H2O (1.0-1.05 eq) | Ethanol, IMS, or methanol | Reflux (~80 °C) | ~71 | High purity lithium salt intermediate |

| N-Alkylation | Lithium salt + 2-methylpropyl halide/sulfonate | DMF, THF, acetone, acetonitrile | Ambient to reflux | 70-85 | High N-selectivity, slight excess alkylating agent |

| Cyclization from thiosalicylic acid | Thiosalicylic acid + SOCl2 + amine (2-methylpropylamine) | DCM | 80 °C (SOCl2), RT (amine) | Variable | Direct amide formation, longer reaction time |

| Halogenation of benzonitriles | 2-(alkylthio)benzonitrile + halogenating agent + water | Organic solvent + water | Ambient to reflux | Industrial scale | Safer, cost-effective industrial method |

Research Findings and Analytical Considerations

- The lithium salt method is preferred for its high selectivity and reproducibility in producing N-substituted benzisothiazolinones, including this compound.

- Analytical monitoring by chromatography (HPLC, GC) and spectroscopy (NMR, IR) is essential to optimize reaction time and confirm product purity.

- Conversion to hydrochloride salts improves product stability and facilitates isolation.

- Alternative methods such as cyclization from thiosalicylic acid derivatives provide routes to related compounds but may be less efficient for this specific N-substituted amide.

Chemical Reactions Analysis

Types of Reactions

N-(2,1-Benzisothiazol-3-yl)-2-methylpropanamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the benzisothiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzisothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted benzisothiazole derivatives.

Scientific Research Applications

N-(2,1-Benzisothiazol-3-yl)-2-methylpropanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,1-Benzisothiazol-3-yl)-2-methylpropanamide involves its interaction with specific molecular targets. The benzisothiazole ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between N-(2,1-Benzisothiazol-3-yl)-2-methylpropanamide and similar compounds from the provided evidence:

Key Observations

Electronic and Steric Effects: The benzisothiazole core in this compound offers enhanced electron-withdrawing properties compared to benzamide or benzimidazole derivatives. This may influence binding affinity in biological targets or catalytic interactions .

Synthetic Accessibility :

- Compounds like N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide are synthesized via straightforward acyl chloride reactions , whereas benzisothiazole derivatives often require multistep routes involving cyclization of thioamide precursors.

Biological Activity :

- Benzimidazole-isoxazole hybrids (e.g., compound 8 in ) exhibit antimicrobial properties due to dual heterocyclic pharmacophores . By analogy, this compound may target similar pathways but with modified selectivity due to sulfur’s polarizability.

Thermodynamic Stability :

- X-ray crystallography of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide reveals intramolecular hydrogen bonding stabilizing the structure . For benzisothiazole derivatives, such stabilization may arise from sulfur-oxygen interactions or π-stacking of the aromatic system.

Biological Activity

N-(2,1-Benzisothiazol-3-yl)-2-methylpropanamide, a compound derived from the benzisothiazole family, has garnered attention for its potential biological activities, particularly in the context of antiviral and antibacterial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by its benzisothiazole moiety, which is known for various pharmacological properties. The compound's structural formula can be represented as follows:

This structure influences its interaction with biological targets, which is crucial for its activity.

Antiviral Activity

Recent studies have highlighted the compound's effectiveness against various viral targets. Notably, derivatives of benzisothiazole have been synthesized and tested for their inhibitory effects on the Dengue virus NS2B/NS3 protease. In these studies, several compounds exhibited significant antiviral activity with IC50 values in the micromolar range, indicating their potential as therapeutic agents against dengue infection .

Case Study: Dengue Virus Inhibition

A study synthesized multiple N-substituted 1,2-benzisothiazol-3(2H)-ones and evaluated their efficacy against Dengue virus protease:

| Compound | IC50 (µM) | Binding Site |

|---|---|---|

| BIT-1 | 5.6 | Catalytic Triad |

| BIT-2 | 3.4 | Catalytic Triad |

| BIT-3 | 7.1 | Catalytic Triad |

The results demonstrated that these compounds bind effectively at the active site of the protease, inhibiting its function and thereby preventing viral replication .

Antibacterial Activity

In addition to antiviral properties, this compound has shown promising antibacterial activity. Studies indicate that benzisothiazole derivatives exhibit significant antimicrobial effects against various bacterial strains.

Case Study: Antibacterial Efficacy

Research conducted on the antibacterial effects of benzisothiazole derivatives revealed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 15 µg/mL |

These findings suggest that the compound could be developed into a potential antibacterial agent .

Toxicity and Environmental Impact

Despite its beneficial biological activities, the toxicity profile of this compound must also be considered. Isothiazolinones, including benzisothiazole derivatives, are known for their biocidal properties but can pose environmental risks. For instance, studies have shown that these compounds can inhibit the growth of microalgae at low concentrations, raising concerns about their ecological impact .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-(2,1-benzisothiazol-3-yl)-2-methylpropanamide, and how can reaction conditions be optimized for yield and purity?

- The synthesis of structurally related benzisothiazole derivatives often involves coupling reactions between benzisothiazole precursors and substituted propanamide moieties. For example, analogous compounds (e.g., PROTACs or bicalutamide derivatives) use catalysts like tetrabutylammonium iodide, solvents such as DMF or acetone, and bases like potassium carbonate . Optimization may involve temperature control (e.g., 50–80°C), stoichiometric adjustments of reagents, and purification via column chromatography or recrystallization using ethanol .

- Key Data : In a PROTAC synthesis, reaction yields improved from 60% to 85% by increasing the molar ratio of the coupling agent (e.g., NEt₃) and using DMF as a polar aprotic solvent .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HR-MS) are standard for verifying molecular structure. For example, ¹H NMR peaks at δ 1.2–1.4 ppm (methyl groups) and δ 7.0–8.0 ppm (aromatic protons) are characteristic of benzisothiazole derivatives . X-ray crystallography can resolve stereochemical ambiguities, as demonstrated for related compounds with triclinic crystal systems (e.g., a = 8.365 Å, β = 104.22°) .

Advanced Research Questions

Q. What strategies are effective in analyzing contradictory biological activity data for benzisothiazole derivatives, such as antimicrobial vs. cytotoxic effects?

- Structure-activity relationship (SAR) studies are critical. For instance, substituting the 2-methylpropanamide group with electron-withdrawing groups (e.g., -CF₃) enhances binding to targets like androgen receptors but may reduce antimicrobial efficacy . Dose-response assays and comparative molecular docking (e.g., using AutoDock Vina) can identify off-target interactions .

- Case Study : A bicalutamide analog (N-(4-cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-methylpropanamide) showed potent anti-androgen activity (IC₅₀ = 12 nM) but negligible antifungal effects, highlighting target specificity .

Q. How can computational methods guide the design of this compound analogs with improved pharmacokinetic properties?

- Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular dynamics simulations assess solubility and membrane permeability. For example, logP values <3.0 (predicted via ChemAxon) correlate with enhanced bioavailability for CNS-targeting analogs .

- Data Insight : A benzisothiazol-3-one derivative exhibited a 30% increase in blood-brain barrier penetration after optimizing the propanamide side chain for reduced hydrophobicity .

Q. What experimental protocols are recommended for evaluating thermal stability and degradation pathways of this compound?

- Thermogravimetric analysis (TGA) under nitrogen atmospheres (heating rate: 10°C/min) identifies decomposition temperatures. High-performance liquid chromatography (HPLC) with photodiode array detection monitors degradation products. For example, a related compound showed 5% mass loss at 150°C, with major degradation occurring above 250°C .

Methodological Resources

- Synthetic Protocols :

- Use DMF as a solvent and K₂CO₃ as a base for nucleophilic substitution reactions .

- Purify via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7 v/v) .

- Analytical Techniques :

- ¹H NMR (400 MHz, DMSO-d₆): δ 1.28 (s, 6H, -CH₃), 7.52–7.89 (m, 4H, Ar-H) .

- X-ray crystallography: Space group P1, Z = 2, R-factor <0.05 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.